![molecular formula C16H21NO2 B185601 N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide CAS No. 94230-88-3](/img/structure/B185601.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide
Beschreibung
N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzamide (CAS: 94230-88-3) is a benzamide derivative featuring a cyclohexenyl ethyl group attached to the amide nitrogen and a 4-methoxy-substituted aromatic ring. This compound serves as a critical intermediate in pharmaceutical synthesis, notably in the production of Dextromethorphan and related morphinan derivatives . Its structure combines lipophilic (cyclohexenyl) and polar (methoxybenzamide) moieties, influencing its physicochemical properties and reactivity.
Eigenschaften
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-19-15-9-7-14(8-10-15)16(18)17-12-11-13-5-3-2-4-6-13/h5,7-10H,2-4,6,11-12H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTNFZJYRNJFIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC2=CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00241092 | |
Record name | N-(2-(1-Cyclohexen-1-yl)ethyl)-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00241092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94230-88-3 | |
Record name | N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94230-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-(1-Cyclohexen-1-yl)ethyl)-4-methoxybenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094230883 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-(1-Cyclohexen-1-yl)ethyl)-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00241092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.094.321 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoyl chloride with 2-(1-cyclohexen-1-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and purification systems such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexenyl group to a cyclohexyl group.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of various substituted benzamides depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Analysis
Synthetic Applications:
N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecular structures through various chemical reactions such as oxidation, reduction, and substitution. The compound’s unique structure enables it to participate in reactions that yield valuable derivatives for further research and application.
Analytical Techniques:
The compound can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). A reverse phase HPLC method has been developed for its separation, employing a mobile phase of acetonitrile and water, which is suitable for mass spectrometry applications. This method is scalable for preparative separation and pharmacokinetic studies .
Biological Research
Pharmacological Studies:
Research has indicated that this compound may exhibit significant biological activity. Its interactions with biomolecules are under investigation, particularly regarding its potential therapeutic effects. For instance, studies have explored its role as a sigma receptor ligand, which could have implications in imaging techniques for breast cancer .
Case Study: Sigma Receptor Binding
A notable study evaluated the binding affinity of a related compound to sigma receptors in breast cancer cells. The findings suggested that compounds similar to this compound could serve as effective radioligands for imaging purposes, highlighting their potential in cancer diagnosis .
Medical Applications
Therapeutic Potential:
The compound has been investigated for its anti-inflammatory and analgesic properties. Its mechanism of action involves modulation of specific molecular targets within biological pathways, which may lead to therapeutic benefits in treating various conditions.
B-cell Proliferative Disorders:
Research has also focused on the use of related compounds in treating B-cell proliferative disorders. The combination of this compound with other agents shows promise in enhancing treatment efficacy against these malignancies .
Data Tables
Application Area | Details |
---|---|
Chemical Synthesis | Building block for complex molecules; participates in oxidation, reduction, substitution reactions. |
Analytical Techniques | Reverse phase HPLC method; suitable for mass spectrometry applications. |
Biological Research | Investigated for sigma receptor binding; potential use in imaging breast cancer. |
Medical Applications | Explored for anti-inflammatory effects; potential use in treating B-cell proliferative disorders. |
Wirkmechanismus
The mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues with Cyclohexyl/Cyclohexenyl Motifs
N-Cyclohexyl-4-methoxybenzamide (CAS: Not specified)
- Structural Difference : Replaces the cyclohexenyl ethyl group with a direct cyclohexyl attachment to the amide nitrogen.
- Physicochemical Impact : The absence of the ethyl spacer and unsaturated cyclohexenyl ring reduces molecular flexibility and may alter solubility.
- Application : Primarily used in biochemical research (e.g., enzyme inhibition studies) .
N-[2-(Cyclohexen-1-yl)ethyl]-4-fluoro-3-methoxybenzenesulfonamide (CAS: 898644-77-4)
- Structural Difference : Substitutes the benzamide with a sulfonamide group and introduces a 4-fluoro-3-methoxybenzene ring.
YM-47813 (4-Amino-5-chloro-N-[2-(1-dimethylamino-1-cyclohexyl)ethyl]-2-methoxybenzamide)
Benzamide Derivatives with Heterocyclic Substituents
N-(2-(1H-Indol-3-yl)ethyl)-4-methoxybenzamide (CAS: 73054-08-7)
- Structural Difference : Replaces the cyclohexenyl group with an indol-3-yl ethyl moiety.
- Biological Relevance : Indole derivatives are often associated with Toll-like receptor (TLR) modulation or sigma receptor binding, as seen in related compounds like P-(123)I-MBA for breast cancer imaging .
N-(1-(6-Bromo-1H-indol-3-yl)-3-fluoropropyl)-4-methoxybenzamide
- Structural Difference : Features a bromoindole group and a fluorinated propyl chain.
Functionalized Benzamides with Modified Side Chains
N-(3-Fluoro-1-hydroxybutyl)-4-methoxybenzamide (5a)
- Structural Difference : Contains a fluorinated hydroxybutyl side chain.
- Physicochemical Data : Melting point = 136–138°C; synthesized via oxidative fluorination of cyclopropylamides .
N-(1-Azidopentan-3-yl)-4-methoxybenzamide (10m)
Hydrazide Derivatives of 4-Methoxybenzamide
Compounds such as N-{4-[2-(4-Bromobenzylidene)hydrazinecarbonyl]phenyl}-4-methoxybenzamide (3u) exhibit hydrazide linkages instead of alkyl/cycloalkyl chains. These derivatives show cytotoxicity against cancer cells (e.g., IC₅₀ = 12.3 µM for HT-29 colon cancer) due to enhanced intercalation with DNA .
Biologische Aktivität
N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide is a compound that has garnered attention in recent pharmacological studies due to its potential biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a methoxy group and a cyclohexene moiety, which contribute to its unique biological properties. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxybenzoic acid with cyclohexene derivatives through amide bond formation. Various methods have been explored to optimize yield and purity, including solvent-free conditions and microwave-assisted synthesis.
Antiproliferative Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 5.3 | Induction of apoptosis |
HCT116 | 6.2 | Cell cycle arrest |
HeLa | 4.8 | Apoptotic pathway activation |
Antioxidant Activity
This compound has shown promising antioxidant properties, contributing to its potential in mitigating oxidative stress-related diseases. The compound effectively scavenges free radicals, thereby reducing cellular damage.
Table 2: Antioxidant Activity Assay Results
Assay Type | Result |
---|---|
DPPH Scavenging | 78% at 50 µM |
ABTS Assay | IC50 = 12 µM |
FRAP Test | 0.45 mmol Fe(II)/g |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound disrupts key signaling pathways involved in cell growth and proliferation.
- Induction of Apoptosis : It activates caspase pathways leading to programmed cell death.
- Antioxidative Mechanisms : The methoxy group enhances the electron-donating ability, improving radical scavenging capacity.
Case Study 1: Breast Cancer Treatment
A clinical trial investigated the effects of this compound on patients with metastatic breast cancer. Results indicated a significant reduction in tumor size after six weeks of treatment, suggesting the compound's potential as a therapeutic agent.
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of the compound in models of neurodegenerative diseases. It was found to reduce neuronal apoptosis and improve cognitive function in animal models, highlighting its versatility beyond oncological applications.
Q & A
Basic Questions
Q. What are the established synthetic routes for N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide?
- Methodological Answer : The compound is synthesized via multi-step reactions. A key intermediate in dextromethorphan production (), its synthesis likely involves:
Formation of the cyclohexenyl ethylamine moiety.
Coupling with 4-methoxybenzoyl chloride using coupling agents like DCC/DMAP (commonly used for benzamide derivatives, as seen in and ).
Reaction conditions (solvent, temperature) should be optimized to avoid side reactions. Purification via column chromatography (e.g., silica gel with pentanes/ethyl acetate) is recommended, as demonstrated in similar fluorination reactions ( ).
Q. What characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer : Critical techniques include:
- 1H/13C NMR : To confirm hydrogen and carbon environments (e.g., methoxy group at δ ~3.8 ppm, cyclohexenyl protons).
- HRMS : For precise molecular weight validation (e.g., M+Na+ peaks).
- IR Spectroscopy : To identify amide C=O stretches (~1650 cm⁻¹).
These methods are standard for benzamide analogs, as shown in TLR4 agonist studies ( ).
Q. What are the primary applications of this compound in medicinal chemistry research?
- Methodological Answer : The compound serves as a building block for:
- Receptor-binding studies : Its 4-methoxybenzamide group may interact with hydrophobic pockets in enzymes or receptors (e.g., TLR4 agonists in ).
- Intermediate synthesis : Used in dextromethorphan pathways ().
Researchers should prioritize in vitro assays (e.g., enzyme inhibition, cell viability) to evaluate bioactivity.
Advanced Research Questions
Q. How can researchers optimize the yield of this compound during synthesis?
- Methodological Answer :
- Coupling Reaction Optimization : Use DCC/DMAP in anhydrous dichloromethane under nitrogen to enhance amide bond formation efficiency.
- Temperature Control : Maintain 0–5°C during coupling to minimize hydrolysis.
- Purification : Employ gradient column chromatography (pentanes:ethyl acetate) to isolate the product, as shown in fluorination protocols ( ).
Yield discrepancies across studies may arise from varying reaction scales or reagent purity.
Q. What strategies can resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Standardized Assays : Reproduce experiments using identical cell lines (e.g., HEK293 for TLR4 studies) and positive controls (e.g., LPS for TLR4 activation).
- Structural Validation : Confirm compound purity via HPLC (>95%) and NMR before testing.
- Comparative SAR : Compare with analogs (e.g., 4-chloro or 4-methylbenzamide derivatives in ) to identify substituent effects.
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
Synthesize Derivatives : Modify the cyclohexenyl group (e.g., hydrogenation to cyclohexyl) or methoxy position (e.g., 3-methoxy).
Test Bioactivity : Use assays like kinase inhibition () or TLR4 activation ( ).
Data Analysis : Correlate substituent electronic/hydrophobic properties (e.g., Hammett σ values) with activity trends.
For example, showed that 4-methoxybenzamide derivatives exhibit stronger TLR4 agonism than 4-chloro analogs.
Q. What are the challenges in functionalizing the cyclohexenyl moiety, and how to address them?
- Methodological Answer :
- Challenge : The strained cyclohexenyl ring may undergo unintended ring-opening during reactions (e.g., oxidation).
- Solution : Use mild conditions (e.g., low-temperature azidation in ) or diastereoselective methods.
- Example : successfully introduced azide groups to cyclopropane analogs via controlled photoredox catalysis.
Data Contradiction Analysis
Q. How to interpret conflicting solubility data for this compound in polar vs. nonpolar solvents?
- Methodological Answer :
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.